
Dichloro(pentamethylcyclopentadienyl)ruthenium(III)polymer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(pentamethylcyclopentadienyl)ruthenium(III)polymer is an organometallic compound with the chemical formula ([C_5(CH_3)_5RuCl_2]_n). It is a red to brown powder that is primarily used as a catalyst in various chemical reactions. This compound is known for its stability and unique properties, making it a valuable reagent in both academic and industrial settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichloro(pentamethylcyclopentadienyl)ruthenium(III)polymer is typically synthesized by reacting hydrated ruthenium trichloride with pentamethylcyclopentadiene in refluxing ethanol. The reaction is as follows :
[ 2 \text{CpH} + 2 \text{RuCl}_3 \cdot 3\text{H}_2\text{O} \rightarrow [\text{CpRuCl}_2]_2 + 2 \text{HCl} + 6 \text{H}_2\text{O} ]
where Cp*H represents pentamethylcyclopentadiene. The product is then purified and isolated as a solid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in high and ultra-high purity forms, suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(pentamethylcyclopentadienyl)ruthenium(III)polymer undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states.
Reduction: It can be reduced to lower oxidation states.
Substitution: It can undergo ligand substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include cyclic dienes, diphenylphosphinoalkanes, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with cyclic dienes or diphenylphosphinoalkanes yields diamagnetic ruthenium(II) complexes .
Applications De Recherche Scientifique
Dichloro(pentamethylcyclopentadienyl)ruthenium(III)polymer has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, including hydrogenation and olefination.
Biology: Investigated for its potential use in biological systems due to its stability and reactivity.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in industrial processes such as thin film deposition and LED manufacturing
Mécanisme D'action
The mechanism by which Dichloro(pentamethylcyclopentadienyl)ruthenium(III)polymer exerts its effects involves coordination with various ligands and substrates. The ruthenium center acts as a catalytic site, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentamethylcyclopentadienylrhodium(III) chloride dimer
- Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer
- Dichloro(p-cymene)ruthenium(II) dimer
Uniqueness
Dichloro(pentamethylcyclopentadienyl)ruthenium(III)polymer is unique due to its stability, reactivity, and versatility as a catalyst. Compared to similar compounds, it offers distinct advantages in terms of reaction conditions and product yields .
Propriétés
Formule moléculaire |
C20H30Cl4Ru2 |
|---|---|
Poids moléculaire |
614.4 g/mol |
InChI |
InChI=1S/2C10H15.4ClH.2Ru/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q;;;;;;2*+2/p-4 |
Clé InChI |
VDXZXHGAMPUNED-UHFFFAOYSA-J |
SMILES canonique |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.Cl[Ru]Cl.Cl[Ru]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





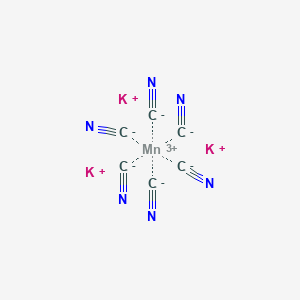
![(-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%](/img/structure/B12059787.png)
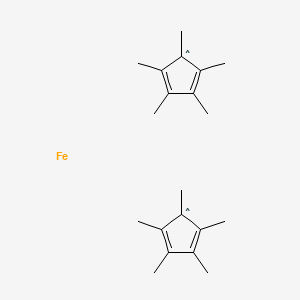
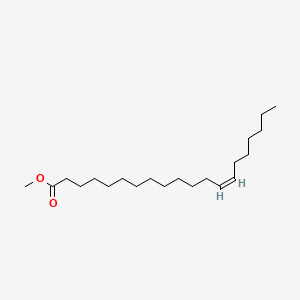
![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride](/img/structure/B12059806.png)
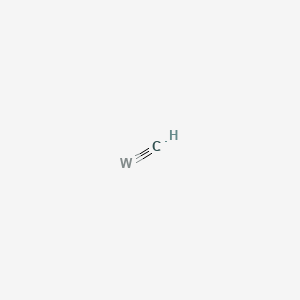
![(R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine](/img/structure/B12059815.png)


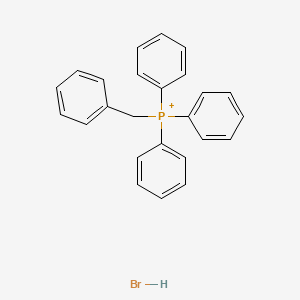
![methylidyne[(1S)-1-phenylethyl]azanium](/img/structure/B12059842.png)
